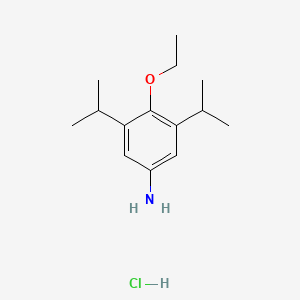![molecular formula C13H20ClN5O B3926244 N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide](/img/structure/B3926244.png)
N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-4-isopropoxyphenyl)ethyl]imidodicarbonimidic diamide, commonly known as CIIMDA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CIIMDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, CIIMDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. CIIMDA has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CIIMDA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, CIIMDA has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. CIIMDA has also been shown to inhibit the replication of certain viruses, including hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIIMDA has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, CIIMDA also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on CIIMDA, including the development of new synthesis methods that are more efficient and cost-effective, the identification of new applications for CIIMDA in medicine, agriculture, and environmental science, and the study of the long-term effects of CIIMDA on human health and the environment. Additionally, further research is needed to fully understand the mechanism of action of CIIMDA and to identify potential drug targets for the treatment of diseases.
Métodos De Síntesis
CIIMDA can be synthesized through a multistep process that involves the reaction of 3-chloro-4-isopropoxyphenylacetonitrile with ethylenediamine, followed by the reaction of the resulting intermediate with carbon dioxide and ammonium hydroxide. This process yields CIIMDA as a white crystalline solid with a melting point of approximately 220°C.
Aplicaciones Científicas De Investigación
CIIMDA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CIIMDA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, CIIMDA has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In environmental science, CIIMDA has been studied for its potential use in water treatment due to its ability to adsorb heavy metals.
Propiedades
IUPAC Name |
2-[2-(3-chloro-4-propan-2-yloxyphenyl)ethyl]-1-(diaminomethylidene)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O/c1-8(2)20-11-4-3-9(7-10(11)14)5-6-18-13(17)19-12(15)16/h3-4,7-8H,5-6H2,1-2H3,(H6,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLOSACVRFOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN=C(N)N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926163.png)


![N~2~-(2-chlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3926179.png)
![3,4-dimethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926183.png)
![2-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926188.png)

![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B3926203.png)
![7-benzoyl-3,3-dimethyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926213.png)
![N-{3-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B3926223.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,2-dimethylpiperazine](/img/structure/B3926225.png)
![1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3926226.png)
![N-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B3926235.png)
![4-methoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3926239.png)